Crystal Structure and Hydrogen-Bonding Architecture of N-Cyclohexyltryptamine Freebase
N-cyclohexyltryptamine freebase crystallizes with a distinct one-dimensional hydrogen-bonded chain motif that differs from the packing observed in unsubstituted tryptamine and other monoalkyltryptamines. The cyclohexyl group adopts a chair conformation, influencing the intermolecular N–H⋯N hydrogen bonding geometry [1]. This structural characterization provides a baseline for polymorph identification and solid-form selection in pharmaceutical development.
| Evidence Dimension | Hydrogen-bonding supramolecular architecture |
|---|---|
| Target Compound Data | Forms infinite chains along [010] via N–H⋯N hydrogen bonds; cyclohexyl in chair conformation |
| Comparator Or Baseline | Unsubstituted tryptamine (no cyclohexyl group) or N-methyltryptamine (different alkyl substituent) |
| Quantified Difference | Qualitative difference in packing motif; specific chain directionality observed for N-cyclohexyltryptamine |
| Conditions | Single-crystal X-ray diffraction at 297 K; Mo Kα radiation (λ = 0.71073 Å) |
Why This Matters
Crystal structure determination is essential for solid-form patenting, purity verification via PXRD, and predicting physicochemical stability during formulation.
- [1] Naeem, M., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). N-Cyclohexyltryptamine: freebase, bromide and fumarate. Acta Crystallographica Section E: Crystallographic Communications, 79(8), 693-697. View Source
